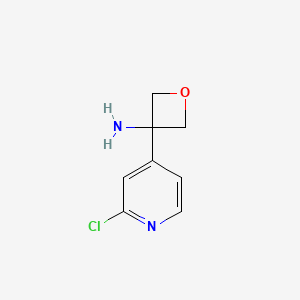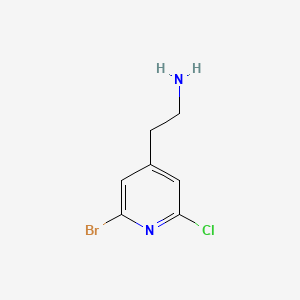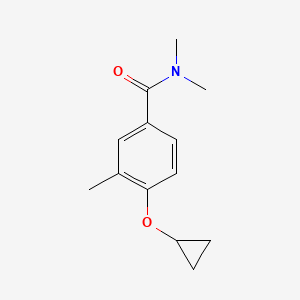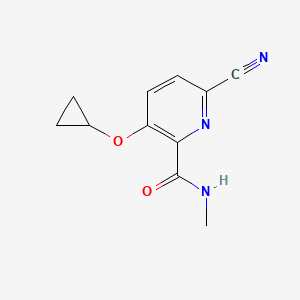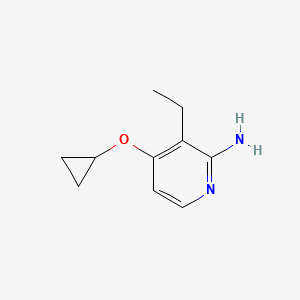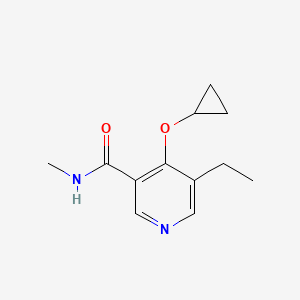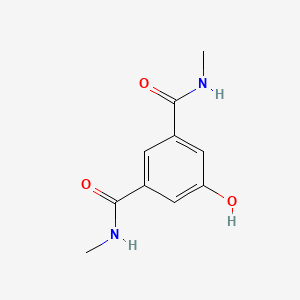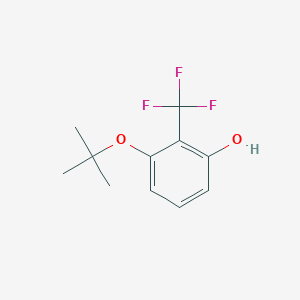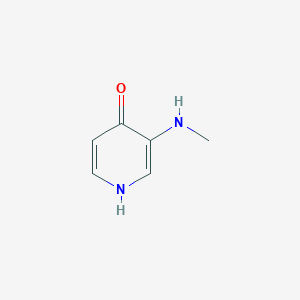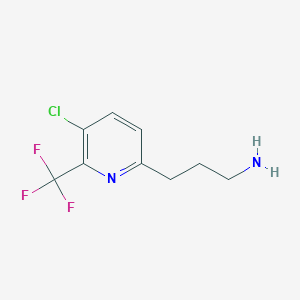
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable moiety in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are performed to introduce the chlorine and trifluoromethyl groups at the desired positions on the pyridine ring. These reactions often require specific reagents and catalysts to achieve high selectivity and yield.
Attachment of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used as a building block for designing new pesticides or herbicides with improved efficacy and selectivity.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the chlorine atom may contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the pyridine ring with chlorine and trifluoromethyl substitutions but lacks the propan-1-amine group.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with a trifluoromethyl group on the pyridine ring but different substitution patterns.
Uniqueness
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the propan-1-amine moiety, allows for versatile applications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C9H10ClF3N2 |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
3-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-4-3-6(2-1-5-14)15-8(7)9(11,12)13/h3-4H,1-2,5,14H2 |
Clave InChI |
ZPIMSPQZHQHDTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CCCN)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




